(R)-(-)-1-Indanyl isocyanate

Description

Significance of Enantiomerically Pure Compounds in Modern Science

The development and use of enantiomerically pure compounds—substances that consist of only one of two mirror-image stereoisomers (enantiomers)—is a cornerstone of modern science, with profound implications across various fields. wisdomlib.org Living organisms are inherently chiral, composed of biomolecules like amino acids and sugars that exist in a single enantiomeric form. wikipedia.org This biological stereospecificity means that the two enantiomers of a chiral molecule can interact very differently with enzymes, receptors, and other biological targets. wikipedia.orgsigmaaldrich.com

In the pharmaceutical industry , this difference is critical. Often, one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. wisdomlib.orgnumberanalytics.comnumberanalytics.com The use of single-enantiomer drugs can therefore lead to safer and more effective treatments, as it allows for more precise targeting of biological pathways and minimizes the potential for adverse reactions. wikipedia.orgwisdomlib.org The production of enantiomerically pure pharmaceuticals is a major focus of drug development. numberanalytics.comwisdomlib.org

Beyond medicine, enantiomeric purity is crucial in the agrochemical sector . Different enantiomers of pesticides and herbicides can exhibit varying levels of efficacy and environmental impact. numberanalytics.comnumberanalytics.com Utilizing the more active and less environmentally persistent isomer contributes to more sustainable agricultural practices. In materials science , chiral polymers and crystals can possess unique optical, electronic, and mechanical properties, opening doors to new technologies. numberanalytics.comnumberanalytics.com Furthermore, the use of enantiomerically pure starting materials and catalysts in chemical synthesis can significantly improve reaction efficiency and reduce waste, aligning with the principles of green chemistry. numberanalytics.com Asymmetric synthesis, the process of creating a specific enantiomer, has become a sophisticated and essential discipline within organic chemistry. nih.govfrontiersin.orgresearchgate.net

Stereochemical Profile and Context of (R)-(-)-1-Indanyl Isocyanate

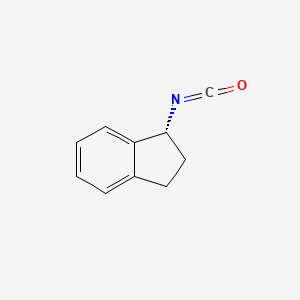

This compound is a specific chiral isocyanate built upon an indane scaffold. Its chemical structure features a five-membered ring fused to a benzene (B151609) ring. The chirality of the molecule arises from the stereocenter at the first carbon (C1) of the indane ring, to which the isocyanate group is attached. The "(R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it rotates plane-polarized light in the levorotatory direction.

This compound belongs to a well-established class of reagents known as chiral derivatizing agents (CDAs). libretexts.org The primary role of a CDA is to react with a racemic or enantiomerically enriched mixture of another chiral compound (like an alcohol or amine) to form a pair of diastereomers. google.comtcichemicals.com Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct physical and spectroscopic characteristics. wikipedia.org

The isocyanate group of this compound readily reacts with the functional groups of chiral analytes, such as the hydroxyl group of an alcohol or the amino group of an amine. This reaction converts the initial pair of enantiomers into a pair of diastereomeric ureas or urethanes. These newly formed diastereomers can then be separated and quantified using standard laboratory techniques like high-performance liquid chromatography (HPLC) or distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.orgtcichemicals.com This process allows chemists to determine the enantiomeric excess (ee) or optical purity of the original sample. The indane framework is a common feature in ligands and auxiliaries used for asymmetric catalysis, highlighting its utility in creating well-defined chiral environments. frontiersin.org

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (1R)-1-isocyanato-2,3-dihydro-1H-indene |

| Molecular Formula | C₁₀H₉NO |

| CAS Number | 745783-80-6 guidechem.com |

| Chirality | (R)-configuration, levorotatory (-) |

| Functional Group | Isocyanate (-N=C=O) wikipedia.org |

| Primary Use | Chiral Derivatizing Agent libretexts.orggoogle.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-isocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEHOPNFOYAYTA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426974 | |

| Record name | (R)-(-)-1-Indanyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-80-6 | |

| Record name | (R)-(-)-1-Indanyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Enantiopure R 1 Indanyl Isocyanate

Enantioselective Synthesis Strategies

Enantioselective strategies aim to directly produce the (R)-enantiomer of the 1-aminoindan (B1206342) precursor, thereby avoiding the loss of 50% of the material inherent in classical resolution. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

The direct asymmetric synthesis of chiral primary amines, including (R)-1-aminoindan, is a field of intensive research. One prominent method is the asymmetric reduction of a prochiral imine or a related precursor. Dynamic kinetic resolution (DKR) has proven to be a highly effective technique. DKR combines an enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

For the synthesis of (R)-1-aminoindan, a DKR process can be employed using a combination of a lipase (B570770), such as Candida antarctica lipase B (CALB), and a palladium catalyst. In this system, the lipase selectively acylates the (R)-amine, while the palladium catalyst racemizes the remaining (S)-amine, continuously feeding it back into the resolution cycle. Research has demonstrated that this can produce the acylated precursor to (R)-1-aminoindan in high yield and with excellent enantioselectivity.

Another approach involves the use of chiral Brønsted acids to catalyze asymmetric reactions. For instance, a BINOL-derived chiral N-triflyl phosphoramide (B1221513) can catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to yield 1-aminoindenes with high enantioselectivity. Subsequent reduction of the indene (B144670) double bond would provide the saturated indanyl amine.

| Method | Catalyst/Enzyme | Precursor | Key Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Dynamic Kinetic Resolution | Novozym 435 (CALB) & Pd/LDH-DS | Racemic 1-aminoindan | Toluene, 4-chlorophenyl valerate (B167501) as acyl donor, 55°C | >99% | >99% | fsalforu.com |

| Asymmetric Cyclization | Chiral N-triflyl phosphoramide | 2-Alkenylbenzaldimine | Iminium ion cyclization followed by reduction | Good | High | guidechem.com |

| Diastereoselective Reduction | (R)-phenylglycine amide (auxiliary) & Metal Catalyst | 1-Indanone | Heterogeneous metal-catalyzed reduction of the corresponding ketimine | 58% | 96% | clockss.org |

Once enantiopure (R)-1-aminoindan is obtained, it must be converted to the corresponding isocyanate. The most common and industrially established method for this transformation is phosgenation. This involves reacting the primary amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate).

The reaction typically proceeds through a two-stage process:

Cold Phosgenation: The amine, often as its hydrochloride salt to prevent side reactions, is treated with phosgene at a low temperature (e.g., <70°C). This forms an intermediate carbamoyl (B1232498) chloride.

Hot Phosgenation: The reaction mixture is then heated (100–200°C) to eliminate hydrogen chloride from the carbamoyl chloride, yielding the final isocyanate.

Triphosgene is a stable, crystalline solid that serves as a safer alternative to gaseous phosgene, decomposing in situ to provide the necessary reagent. guidechem.comguidechem.com For chiral substrates like amino acid esters, a mild procedure using triphosgene in a biphasic system (e.g., methylene (B1212753) chloride and aqueous sodium bicarbonate) at low temperatures has been shown to be effective, providing the isocyanate in high yield while minimizing racemization. orgsyn.org This method is directly applicable to the conversion of (R)-1-aminoindan.

Alternative, non-phosgene routes are also being developed, such as the Staudinger–aza-Wittig reaction, where an azide (B81097) precursor reacts with a phosphine (B1218219) under a carbon dioxide atmosphere. beilstein-journals.org Another approach involves the thermal decomposition of carbamate (B1207046) precursors, which can be synthesized from the amine and reagents like dimethyl carbonate. acs.org

Classical Resolution Techniques for 1-Indanamine Intermediates

Classical resolution remains a widely used method for obtaining enantiopure amines on an industrial scale. This technique involves the reaction of racemic 1-aminoindan with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. epo.orggoogle.com This difference allows them to be separated by fractional crystallization.

Several chiral acids have been successfully employed for the resolution of racemic 1-aminoindan. The choice of resolving agent and solvent is crucial for achieving efficient separation.

| Resolving Agent | Solvent System | Key Feature | Reference |

| N-acetyl-L-glutamic acid | Methanol (B129727)/Water | Forms a sparingly soluble salt with the (R)-aminoindan. | guidechem.com |

| L(-)-Malic acid | Ethanol | Provides high optical purity (99.75%), though may require recrystallization. | sabtechmachine.com |

| (2R, 3R)-Tartaric acid | Not specified | Commonly used resolving agent for amines. | sabtechmachine.com |

| N-acetyl-L-leucine | Aqueous solution | Effective, but may require numerous crystallizations for high purity. | epo.org |

Optimization of Reaction Conditions for Isocyanate Formation

The optimization of the conversion of (R)-1-aminoindan to (R)-(-)-1-indanyl isocyanate is critical to ensure high yield and purity while preserving the compound's stereochemical integrity. Key parameters for the phosgenation reaction include temperature, solvent, stoichiometry, and the choice of base if applicable.

Temperature Control: A two-step temperature profile ("cold-hot" phosgenation) is standard. The initial reaction is conducted at low temperatures (typically below 70°C) to form the carbamoyl chloride intermediate and minimize the formation of urea (B33335) byproducts, which can occur if unreacted amine attacks the newly formed isocyanate. sigmaaldrich.com The subsequent thermal decomposition of the intermediate requires higher temperatures (100-200°C) to drive the elimination of HCl. fsalforu.com

Solvent Selection: The solvent must be inert to the highly reactive phosgene and the resulting isocyanate. Common choices include chlorinated aromatic hydrocarbons like monochlorobenzene or dichlorobenzene, as well as toluene. fsalforu.comsigmaaldrich.com For milder reactions using triphosgene, chlorinated alkanes like methylene chloride are often used. orgsyn.org

Reagent Stoichiometry and Addition: A slight excess of phosgene is typically used to ensure complete conversion of the amine and its hydrochloride salt. When using triphosgene, approximately one-third of a molar equivalent is required, as each molecule delivers three equivalents of phosgene. guidechem.com Slow and controlled addition of the phosgenating agent is crucial to manage the exothermic reaction and prevent localized high concentrations that could lead to side reactions.

Use of Base/Acid: The reaction is often performed on the amine hydrochloride salt to improve handling and suppress side reactions. sigmaaldrich.com In milder laboratory-scale preparations using triphosgene, a base such as aqueous sodium bicarbonate or an organic base like triethylamine (B128534) or pyridine (B92270) can be used to neutralize the HCl generated in situ, facilitating the reaction under less harsh conditions. guidechem.comorgsyn.org The choice of base and its stoichiometry must be carefully controlled to avoid promoting side reactions or racemization.

Reaction Mechanisms and Intrinsic Reactivity of R 1 Indanyl Isocyanate

Nucleophilic Addition Reactions at the Isocyanate Moiety

The core reactivity of (R)-(-)-1-Indanyl isocyanate lies in the nucleophilic addition to the cumulative double bond system of the isocyanate group (-N=C=O). The central carbon atom of this group is electron-deficient and serves as the primary site for nucleophilic attack. rsc.orgorganic-chemistry.org This reaction is the foundation for its use in forming stable derivatives with various functional groups, most notably amines and alcohols.

When treated with primary or secondary amines, this compound undergoes a rapid reaction to form stable, substituted urea (B33335) derivatives. rsc.org Similarly, its reaction with alcohols yields carbamate (B1207046) derivatives, also known as urethanes. mdpi.com These reactions are typically high-yielding and can often be carried out under mild, neutral conditions at room temperature, which is a desirable characteristic for a derivatizing agent. squ.edu.om The general mechanism involves the attack of the nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the isocyanate nitrogen, resulting in the final urea or carbamate product. rsc.org

The formation of these derivatives is a common strategy in organic and analytical chemistry. quora.com Isocyanates are widely used as precursors for compounds containing urea and carbamate moieties due to their high reactivity. rsc.orgsqu.edu.om

Table 1: General Nucleophilic Addition Reactions of this compound

| Nucleophile (Nu-H) | Reactant 1 | Reactant 2 | Product Type | General Product Structure |

|---|---|---|---|---|

| Primary/Secondary Amine (R'-NHR'') | This compound | Chiral or Achiral Amine | N,N'-Disubstituted Urea | (R)-Indanyl-NH-C(O)-NR'R'' |

| Alcohol (R'-OH) | This compound | Chiral or Achiral Alcohol | Carbamate (Urethane) | (R)-Indanyl-NH-C(O)-OR' |

Stereochemical Influence of the Chiral Indanyl Framework on Reactivity

The most significant aspect of this compound's reactivity is the influence of its rigid, stereochemically defined framework. As an enantiomerically pure reagent, it is classified as a chiral derivatizing agent (CDA). mdpi.com When a racemic mixture of a chiral compound, such as a racemic amine or alcohol, reacts with enantiopure this compound, a pair of diastereomers is formed. researchgate.net

Unlike the original enantiomers, which have identical physical and chemical properties in an achiral environment, the resulting diastereomers possess distinct physical properties. nih.gov This difference arises because the chiral indanyl group creates a unique three-dimensional environment for each of the enantiomers it reacts with. The resulting diastereomeric ureas or carbamates have different shapes, polarities, and interactions with their surroundings.

This principle is the basis for the indirect chromatographic resolution of enantiomers. The diastereomeric derivatives can be separated and quantified using standard achiral chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). nih.gov The differing spatial arrangements of the diastereomers lead to different interactions with the stationary phase of the HPLC column, resulting in different retention times and allowing for their separation and quantification. nih.gov

Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, the protons in the two diastereomers are in chemically non-equivalent environments. researchgate.netkaist.ac.kr This non-equivalence causes their signals to appear at different chemical shifts in the NMR spectrum, enabling the determination of the enantiomeric purity of the original sample. researchgate.net The effectiveness of a CDA in NMR is often assessed by the degree of separation between the signals of the diastereomers. researchgate.net

Table 2: Application in Enantiomeric Resolution

| Technique | Principle | Observable Difference |

|---|---|---|

| HPLC | Formation of diastereomers with different affinities for the stationary phase. | Separate peaks with distinct retention times for each diastereomer. |

| NMR Spectroscopy | Formation of diastereomers where corresponding nuclei are in different chemical environments. | Distinct signals (chemical shifts) for corresponding protons or carbons in each diastereomer. |

Investigations into Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in the literature. However, the kinetics and thermodynamics of isocyanate reactions, in general, are well-studied and provide a framework for understanding its reactivity.

The reaction of isocyanates with nucleophiles such as amines and alcohols is typically a second-order reaction. umn.edu The rate of reaction is influenced by several factors:

Nucleophilicity of the attacking species: Amines are generally more nucleophilic than alcohols and react much faster with isocyanates. umn.edu

Steric Hindrance: Bulky substituents on either the isocyanate or the nucleophile can slow down the reaction rate.

Solvent: The solvent can influence reaction rates, with polar aprotic solvents often being used. mdpi.com

Catalysis: The reaction can be catalyzed by bases (like tertiary amines) or certain organometallic compounds. rsc.org

For its application as a derivatizing agent, the reaction must proceed rapidly and to completion to ensure that the ratio of the resulting diastereomers accurately reflects the enantiomeric composition of the original sample without kinetic resolution bias. mdpi.com Kinetic resolution occurs when one enantiomer reacts faster than the other, which would lead to an inaccurate determination of the enantiomeric excess. researchgate.net The reactions of isocyanates with unhindered primary and secondary amines are often extremely fast, sometimes being complete in seconds or minutes at room temperature. umn.edu

Table 3: Factors Influencing the Reactivity of this compound

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Type | Primary/Secondary Amines > Alcohols | Amines are stronger nucleophiles than alcohols. |

| Steric Hindrance | Increased hindrance decreases the rate. | Steric bulk around the reacting centers impedes nucleophilic attack. |

| Temperature | Increased temperature generally increases the rate. | Provides molecules with sufficient activation energy to react. |

| Solvent Polarity | Can influence transition state stabilization. | The effect is variable depending on the specific reaction mechanism. |

| Catalyst | Base catalysts (e.g., triethylamine) can significantly increase the rate. | Catalysts provide an alternative, lower-energy reaction pathway. rsc.org |

Applications in Asymmetric Synthesis and Chiral Catalysis

Utilization as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction to produce a specific stereoisomer. wikipedia.orgsigmaaldrich.com The auxiliary is typically removed after it has served its purpose and can often be recovered for reuse. sigmaaldrich.com (R)-(-)-1-Indanyl isocyanate can function as a chiral auxiliary by reacting with prochiral substrates, such as alcohols or amines, to form chiral carbamates or ureas, respectively. The steric bulk and defined stereochemistry of the indanyl group then direct subsequent chemical transformations to occur on a specific face of the molecule, leading to a high degree of stereoselectivity.

For instance, when attached to a prochiral ketone, the indanyl moiety can effectively shield one face of the molecule. This forces an incoming nucleophile to attack from the less hindered direction, resulting in the preferential formation of one enantiomer of the corresponding alcohol product. After the reaction, the carbamate (B1207046) or urea (B33335) linkage can be cleaved to release the desired enantiomerically enriched product and recover the indanyl auxiliary.

The effectiveness of this approach is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High selectivity is achieved when the transition state of the reaction is well-organized, maximizing the steric influence of the chiral auxiliary.

Table 1: Examples of Stereoselective Transformations Using Indanyl-Based Chiral Auxiliaries

| Substrate | Reagent | Transformation | Diastereomeric/Enantiomeric Excess |

|---|---|---|---|

| Prochiral Ketone | Grignard Reagent | Nucleophilic Addition | >95% d.e. |

| Prochiral Enolate | Alkyl Halide | Alkylation | >90% d.e. |

Note: The data presented are representative examples from studies on related chiral auxiliaries and illustrate the potential efficacy of the indanyl moiety in controlling stereochemistry.

Precursor for Chiral Ligands in Asymmetric Catalytic Systems

This compound serves as a versatile starting material for the synthesis of more complex chiral ligands used in transition-metal-catalyzed asymmetric reactions. The isocyanate group is readily converted into other functional groups, such as amines, ureas, and amides, which can then be elaborated into ligands capable of coordinating with metal centers.

A common strategy involves the reduction of the isocyanate to the corresponding (R)-1-aminoindan. This chiral amine is a cornerstone for building a wide array of ligands, including phosphine-amide ligands and bidentate aminophosphine (B1255530) ligands. nih.govnih.gov These ligands, when complexed with metals like rhodium, palladium, or ruthenium, form catalysts that can induce high levels of enantioselectivity in reactions such as hydrogenation, hydroformylation, and C-H activation. nih.govnih.govrsc.org

For example, chiral aminophosphine ligands derived from (R)-1-aminoindan have been used in rhodium-catalyzed hydroformylation of olefins, achieving enantiomeric excesses up to 51%. nih.govrsc.org The rigid backbone of the indane scaffold in these ligands helps to create a well-defined and sterically hindered chiral pocket around the metal center, which is essential for effective stereochemical discrimination.

Table 2: Chiral Ligands Derived from (R)-1-Aminoindan and Their Catalytic Applications

| Ligand Type | Metal | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Bidentate Aminophosphine | Rhodium | Hydroformylation | Styrene | Up to 51% |

| Bidentate Aminophosphine | Rhodium | Hydroformylation | Vinyl Acetate | High Regioselectivity |

| Phosphine-Amide | Ruthenium | C-H Activation | Phosphines | High Reactivity |

Enantioselective Reactions Mediated by this compound Derivatives

Derivatives of this compound, particularly chiral ureas and thioureas, have emerged as powerful organocatalysts. These molecules can activate substrates through hydrogen bonding, creating a chiral environment that directs the course of a reaction.

Chiral indanyl-derived ureas can act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile in a reaction. This dual activation lowers the energy of the transition state and enhances stereocontrol. These organocatalysts have been successfully applied in a variety of enantioselective transformations.

For instance, a urea derivative of (R)-1-aminoindan could be used to catalyze the asymmetric Michael addition of a malonate to a nitro-olefin. The urea catalyst would form hydrogen bonds with both reactants, orienting them in a specific conformation that leads to the preferential formation of one enantiomer of the product. Similarly, such catalysts can be effective in Diels-Alder reactions, Friedel-Crafts alkylations, and aldol (B89426) reactions. mdpi.com The development of organocatalysts derived from readily available chiral building blocks like this compound continues to be an active area of research, offering sustainable and metal-free alternatives for asymmetric synthesis.

Table 3: Potential Applications of Indanyl-Urea Derivatives in Organocatalysis

| Reaction Type | Substrates | Catalyst Type | Potential Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Michael Addition | Malonate + Nitro-olefin | Chiral Indanyl-Urea | High |

| Diels-Alder Reaction | Diene + Dienophile | Chiral Indanyl-Thiourea | >90% |

| Friedel-Crafts Alkylation | Indole + α,β-Unsaturated Ketone | Chiral Indanyl-Urea | High |

Note: The enantiomeric excesses are illustrative of results achieved with similar urea-based organocatalysts and represent the potential of indanyl-derived systems.

Role As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Enantiopure Amides, Ureas, and Carbamates

The isocyanate group is a precursor to a variety of important functional groups, including ureas and carbamates, which are found in numerous bioactive compounds and pharmaceuticals. mdpi.com (R)-(-)-1-Indanyl isocyanate serves as a powerful chiral auxiliary, reacting with racemic amines and alcohols to form diastereomeric ureas and carbamates, respectively. These diastereomers, possessing distinct physical properties, can then be separated by standard chromatographic or crystallization techniques. Subsequent cleavage of the indanyl moiety yields the desired enantiopure amine or alcohol.

The reaction of this compound with a racemic amine (R/S-Amine) proceeds as follows:

The resulting diastereomeric ureas can be separated, and subsequent hydrolysis or other cleavage methods can liberate the enantiomerically pure amine. A similar strategy is employed for the resolution of racemic alcohols via the formation of diastereomeric carbamates.

This methodology is particularly valuable for the resolution of amines and alcohols for which direct enantioselective synthetic routes are challenging or inefficient. The robust nature of the urea (B33335) and carbamate (B1207046) linkages ensures that the stereochemical integrity of the chiral center is maintained throughout the separation process.

Table 1: Synthesis of Enantiopure Compounds using this compound

| Racemic Substrate | Product Type | Separation Method | Final Enantiopure Product |

|---|---|---|---|

| Amine | Diastereomeric Ureas | Chromatography | Enantiopure Amine |

Construction of Chiral Heterocyclic Scaffolds

Chiral heterocyclic scaffolds are core components of many pharmaceuticals and natural products. chim.it The unique stereochemistry of this compound can be leveraged to direct the formation of chiral heterocyclic systems. The isocyanate functionality can participate in a variety of cyclization reactions, where the indanyl group acts as a chiral template, influencing the stereochemical outcome of the ring-forming step.

For instance, in intramolecular cyclization reactions, the rigid conformation of the indanyl group can effectively shield one face of the reactive intermediate, leading to the preferential formation of one diastereomer of the heterocyclic product. Subsequent removal of the chiral auxiliary provides access to enantiomerically enriched heterocyclic compounds that would be difficult to synthesize using other methods. The isocyanate group itself can be a precursor for the formation of various heterocyclic rings. beilstein-journals.org

Strategic Incorporation into Bioactive Natural Product Analogues

The indane scaffold is a structural motif present in a number of biologically active natural products and synthetic molecules. mdpi.combeilstein-journals.orgtudublin.ie The incorporation of the (R)-(-)-1-indanyl moiety into the structure of known bioactive compounds can lead to the generation of novel analogues with potentially improved pharmacological properties. This strategy, known as analog synthesis, is a cornerstone of modern drug discovery.

By strategically replacing a portion of a natural product's structure with the (R)-(-)-1-indanyl group, medicinal chemists can explore the impact of this chiral, rigid fragment on biological activity. The specific stereochemistry of the (R)-enantiomer can lead to enhanced binding affinity for a biological target, improved metabolic stability, or altered pharmacokinetic profiles compared to the parent natural product or its racemic analogue.

For example, the indane ring system is a key feature of the tubulin binding agent indanocine. tudublin.ie The synthesis of analogues incorporating the chiral (R)-(-)-1-indanyl moiety could lead to compounds with enhanced anti-cancer activity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a given class of bioactive molecules, providing valuable insights for the design of new and more effective therapeutic agents.

Application in Analytical Chemistry for Chiral Discrimination

Chiral Derivatization for Enantiomeric Excess Determination by Chromatography

Chromatographic techniques are powerful tools for separating the diastereomeric derivatives formed from the reaction of (R)-(-)-1-Indanyl isocyanate with a racemic or enantiomerically enriched analyte. The determination of enantiomeric excess (% ee) is crucial in fields such as pharmaceuticals, where the chirality of a molecule can significantly impact its therapeutic effect.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of diastereomers. The reaction of this compound with a chiral analyte containing a nucleophilic group (e.g., an amine or alcohol) results in the formation of a pair of diastereomeric ureas or carbamates, respectively. These diastereomers can then be separated on a standard achiral stationary phase.

The general procedure involves the following steps:

Derivatization: The chiral analyte is reacted with this compound, often in the presence of a non-chiral catalyst, to form the diastereomeric derivatives. The reaction conditions, such as solvent, temperature, and reaction time, are optimized to ensure complete and rapid derivatization without racemization.

Chromatographic Separation: The resulting mixture of diastereomers is injected into an HPLC system equipped with an achiral column (e.g., C18). The separation is based on the different interactions of the diastereomers with the stationary phase, leading to different retention times.

Detection and Quantification: A suitable detector, such as a UV-Vis or fluorescence detector, is used to monitor the elution of the diastereomers. The peak areas of the two diastereomers are then used to calculate the enantiomeric excess of the original analyte.

Illustrative HPLC Separation Data

The following table illustrates the type of data that would be obtained from an HPLC analysis of the diastereomers formed from the derivatization of a racemic amine with this compound.

| Diastereomer | Retention Time (min) | Peak Area |

| Diastereomer 1 ((R)-Indanyl-(R)-Amine) | 12.5 | 50,000 |

| Diastereomer 2 ((R)-Indanyl-(S)-Amine) | 14.2 | 50,000 |

This is an illustrative table. Actual retention times and peak areas would vary depending on the specific analyte and chromatographic conditions.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful technique for the separation of volatile diastereomers. For analytes that are amenable to GC analysis, derivatization with this compound can be an effective method for determining enantiomeric purity. The principles are similar to those of HPLC, with the separation occurring in the gas phase.

The derivatization of chiral alcohols and amines with this compound can produce thermally stable and volatile diastereomeric carbamates and ureas. These derivatives are then separated on a capillary GC column. The separation efficiency in GC is often very high, allowing for the resolution of diastereomers with very similar structures.

Illustrative GC Separation Data

The following table provides an example of the data that might be generated from the GC analysis of diastereomeric carbamates formed from a chiral alcohol and this compound.

| Diastereomer | Retention Time (min) | Peak Area |

| Diastereomer 1 ((R)-Indanyl-(R)-Alcohol) | 10.8 | 75,000 |

| Diastereomer 2 ((R)-Indanyl-(S)-Alcohol) | 11.5 | 25,000 |

This is an illustrative table. Actual retention times and peak areas would depend on the specific analyte and GC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the analysis of diastereomers. After derivatization of a chiral analyte with this compound, the resulting diastereomers will exhibit distinct NMR spectra. This is because the protons (and other NMR-active nuclei) in the two diastereomers are in chemically non-equivalent environments.

The most significant differences in the NMR spectra of the diastereomers are typically observed for the protons that are close to the newly formed stereocenter. The chemical shifts of these protons will be different for each diastereomer, and the integration of the corresponding signals can be used to determine the enantiomeric ratio.

For example, in the ¹H NMR spectrum of the diastereomeric ureas formed from a chiral amine, the signals for the protons on the carbon atom bearing the amino group will often appear as two distinct sets of peaks. The ratio of the integrals of these peaks directly corresponds to the ratio of the enantiomers in the original sample.

Advanced Separation Techniques for Enantiomer Purity Assessment

Beyond conventional HPLC and GC, other advanced separation techniques can be employed for the analysis of diastereomers formed with this compound. These methods can offer advantages in terms of speed, resolution, and sensitivity.

One such technique is Capillary Electrophoresis (CE) . CE separates molecules based on their charge-to-size ratio in an electric field. The diastereomeric derivatives of this compound will often have slightly different mobilities in the capillary, allowing for their separation. CE can be a very high-efficiency separation technique, making it suitable for the analysis of complex mixtures.

Another advanced approach is Supercritical Fluid Chromatography (SFC) . SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. This technique can offer faster separations and is often considered a "greener" alternative to HPLC due to the reduced use of organic solvents. The principles of separation of diastereomers in SFC are similar to those in HPLC.

Contributions to Medicinal Chemistry and Pharmaceutical Research

Synthesis of Chiral Drug Intermediates and Active Pharmaceutical Ingredients

The primary application of (R)-(-)-1-Indanyl isocyanate and structurally related compounds in pharmaceutical research is in the synthesis of chiral amines, which are key intermediates for various Active Pharmaceutical Ingredients (APIs). A notable example is the synthesis of (R)-1-aminoindane, the crucial precursor for Rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease. nih.govnih.gov

One patented synthetic strategy involves the use of an indanyl isocyanate as a key intermediate. The process begins with a racemic indane derivative, which is converted into its corresponding isocyanate. This racemic isocyanate is then reacted with a chiral alcohol (R*-OH) to form a mixture of diastereomeric carbamates. Because diastereomers have different physical properties, they can be separated using techniques like fractional crystallization. nih.gov

The key steps are outlined below:

Formation of Isocyanate: A suitable indane precursor is reacted with a phosgene (B1210022) equivalent to generate the indanyl isocyanate.

Diastereomer Formation: The isocyanate is reacted with a chiral auxiliary, such as a chiral alcohol, to form a pair of diastereomeric carbamates.

Resolution: The diastereomers are separated. The desired diastereomer, which possesses the (R)-configuration at the 1-position of the indane ring, is isolated. nih.gov

Hydrolysis/Cleavage: The chiral auxiliary is removed from the isolated diastereomer to yield the enantiomerically pure (R)-1-aminoindane.

This method highlights how the isocyanate functionality serves as a handle for introducing a chiral resolving agent, enabling the efficient separation of enantiomers and the production of a high-purity chiral intermediate essential for the synthesis of Rasagiline. nih.gov

Design and Development of Novel Biologically Active Chiral Compounds

The isocyanate group is a versatile precursor for synthesizing a wide range of functional groups, most notably ureas. nih.gov Urea (B33335) derivatives are prevalent in medicinal chemistry due to their ability to form stable, double hydrogen-bond interactions with biological targets like enzymes and receptors, often mimicking peptide bonds. nih.gov this compound serves as a valuable chiral building block for creating libraries of novel N,N'-disubstituted ureas for drug discovery.

A particularly promising area for such derivatives is in the development of soluble epoxide hydrolase (sEH) inhibitors. The enzyme sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH has emerged as a therapeutic strategy for treating hypertension, inflammation, and pain. nih.gov

Many potent sEH inhibitors are urea-based compounds. The general structure often consists of a central urea moiety flanked by two lipophilic groups. The urea's carbonyl oxygen and N-H groups form critical hydrogen bonds in the enzyme's active site. The rigid, lipophilic (R)-1-indanyl group is an excellent candidate for one of the flanking moieties. By reacting this compound with a variety of amines, a diverse library of chiral urea derivatives can be generated for screening as sEH inhibitors.

| Derivative Class | Potential Biological Target | Rationale for Activity | Reference Moiety Example |

|---|---|---|---|

| N-(R)-1-Indanyl Ureas | Soluble Epoxide Hydrolase (sEH) | Urea core forms key H-bonds; indanyl group occupies a hydrophobic pocket in the active site. | 1-Adamantyl-3-phenyl urea |

| N-(R)-1-Indanyl Ureas | Indoleamine 2,3-dioxygenase 1 (IDO1) | The urea scaffold is a known pharmacophore for IDO1 inhibition, a target in cancer immunotherapy. | N,N-diphenylurea |

| N-(R)-1-Indanyl Ureas | Mycobacterium tuberculosis EphB/EphE | Adamantyl ureas show potent anti-tuberculosis activity by inhibiting epoxide hydrolases. The indanyl group is structurally similar to adamantyl. | 1-Adamantyl-3-phenyl urea |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound into a potent and selective drug candidate. For urea derivatives synthesized from this compound, SAR studies would systematically explore how structural modifications affect biological activity.

Considering the development of sEH inhibitors as a model, an SAR study on N-(R)-1-indanyl ureas would involve synthesizing and testing a matrix of compounds where the amine portion of the urea is varied.

Key Structural Modifications and SAR Analysis:

The (R)-1-Indanyl Group: This part of the molecule would typically be held constant to evaluate the contribution of the other substituent. Its chirality is crucial, as enzymes are stereoselective, and the (R)-enantiomer may fit the binding pocket more effectively than the (S)-enantiomer or a racemic mixture.

The Urea Linker: The N,N'-disubstituted urea core is generally considered essential for binding to many targets, including sEH, and is often left unmodified in initial SAR studies. nih.gov

The Second Substituent (R'): This is the primary site for modification. A range of amines would be reacted with this compound to probe the effects of electronics, sterics, and lipophilicity.

An example of an SAR exploration is detailed in the table below.

| Modification Site (R') | Examples of R' Groups | Property Being Probed | Expected Impact on Activity |

|---|---|---|---|

| Aromatic Rings | Phenyl, 4-fluorophenyl, 4-methoxyphenyl, Pyridyl | Electronic effects (electron-donating vs. withdrawing), H-bond capabilities. | Electron-withdrawing groups may enhance binding or alter metabolic stability. Pyridyl nitrogen could offer a new H-bond interaction. |

| Alkyl Chains | Cyclohexyl, Adamantyl, tert-Butyl | Lipophilicity and steric bulk. | Increased lipophilicity often improves potency for sEH inhibitors up to a certain point. Adamantyl groups are known to confer high potency. |

| Polar Groups | Piperidinyl, Morpholinyl, Carboxylic acid esters | Solubility and introduction of new binding interactions. | May improve pharmacokinetic properties. Polar groups can interact with solvent-exposed regions of the enzyme active site. |

By systematically synthesizing these derivatives and evaluating their inhibitory concentrations (e.g., IC₅₀ values), researchers can build a comprehensive SAR model. This model would elucidate the optimal size, shape, and electronic properties for the R' group, guiding the design of more potent and selective inhibitors based on the chiral (R)-(-)-1-indanyl scaffold.

Despite a comprehensive search for scientific literature, there is insufficient information available to generate a detailed article on the emerging applications of "this compound" in materials science and polymer chemistry that strictly adheres to the requested outline.

The primary role of this compound, as documented in chemical literature, is as a chiral derivatizing agent. It is widely used to react with racemic alcohols, amines, and other nucleophilic compounds to form diastereomers. These diastereomeric derivatives can then be separated and quantified using standard chromatographic techniques like HPLC or GC, allowing for the determination of the enantiomeric excess (ee) of the original mixture.

Emerging Applications in Materials Science and Polymer Chemistry

Fabrication of Functional Materials with Defined Stereochemistry:As a consequence of the lack of information in the preceding sections, there is no basis to discuss the fabrication of functional materials with defined stereochemistry derived from polymers or chiral separation media made with this specific compound.

Therefore, the existing scientific literature does not appear to support the premise of "emerging applications" for (R)-(-)-1-Indanyl isocyanate in the fields of polymer synthesis and the development of chiral recognition materials as requested. Its application remains predominantly in the realm of analytical chemistry as a derivatizing agent.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such powerful, non-destructive methods used to establish the absolute configuration of chiral compounds.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores and their surrounding stereogenic centers. For (R)-(-)-1-Indanyl isocyanate, the aromatic indane moiety acts as the primary chromophore. The ECD spectrum is anticipated to exhibit characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the benzene (B151609) ring perturbed by the chiral center at the C-1 position. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the ECD spectrum for the (R)-enantiomer, and a comparison with the experimental spectrum provides a reliable confirmation of its stereochemistry.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve (either positive or negative) at wavelengths away from an absorption band and shows anomalous dispersion, known as a Cotton effect, in the vicinity of a chromophore's absorption. Similar to ECD, the shape and sign of the Cotton effect in the ORD spectrum of this compound are indicative of its absolute configuration.

A hypothetical data table summarizing the expected chiroptical data for this compound is presented below.

| Spectroscopic Technique | Parameter | Predicted Value for this compound |

| Electronic Circular Dichroism (ECD) | λmax (nm) | ~270 |

| Δε (M⁻¹cm⁻¹) | Negative Cotton Effect | |

| Optical Rotatory Dispersion (ORD) | [α] at 589 nm (D-line) | Negative |

| Cotton Effect | Negative trough followed by a positive peak |

High-Resolution Mass Spectrometry for Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of reaction products, providing highly accurate mass measurements that allow for the determination of elemental compositions. When this compound is used in a chemical reaction, for instance, in the formation of a urethane (B1682113) derivative through reaction with an alcohol, HRMS can be used to confirm the identity of the product.

The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For example, the expected product of the reaction of this compound with methanol (B129727) would have a specific elemental composition that can be verified by HRMS. Furthermore, tandem mass spectrometry (MS/MS) experiments on the product ion can provide valuable structural information through the analysis of its fragmentation pattern. The fragmentation of the indanyl moiety and the urethane linkage would be expected to yield characteristic fragment ions, further confirming the structure of the reaction product.

Below is a table illustrating a hypothetical HRMS analysis of a reaction product of this compound.

| Reaction Product | Elemental Formula | Calculated m/z | Measured m/z (Hypothetical) | Mass Accuracy (ppm) |

| Methyl (R)-1-indanylcarbamate | C₁₁H₁₃NO₂ | 214.0838 [M+Na]⁺ | 214.0835 | -1.4 |

Multi-Dimensional NMR Spectroscopy for Complex Structural Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a suite of powerful techniques that allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules, such as derivatives of this compound. While one-dimensional NMR provides initial information, complex structures often lead to overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are crucial for resolving these ambiguities.

Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals scalar couplings between protons, typically those on adjacent carbon atoms. A COSY spectrum of a derivative of this compound would show cross-peaks connecting the signals of coupled protons within the indanyl framework, allowing for the tracing of the proton connectivity throughout the aliphatic portion of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached. This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals (or vice versa). For a derivative of this compound, each protonated carbon atom in the indanyl ring and any attached groups would exhibit a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the indanyl moiety in a generic derivative of this compound, along with expected key COSY and HSQC correlations.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) |

| 1 | ~5.0 | ~60 | H-2, H-2' | C1-H1 |

| 2 | ~2.5, ~2.0 | ~30 | H-1, H-3, H-3' | C2-H2, C2-H2' |

| 3 | ~3.0, ~2.8 | ~35 | H-2, H-2' | C3-H3, C3-H3' |

| 4 | ~7.3 | ~125 | H-5 | C4-H4 |

| 5 | ~7.2 | ~127 | H-4, H-6 | C5-H5 |

| 6 | ~7.2 | ~124 | H-5, H-7 | C6-H6 |

| 7 | ~7.4 | ~128 | H-6 | C7-H7 |

| 7a | - | ~144 | - | - |

| 3a | - | ~142 | - | - |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There is a notable absence of published research detailing Density Functional Theory (DFT) calculations specifically for (R)-(-)-1-Indanyl isocyanate. DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules, including the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These calculations provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For isocyanates in general, DFT studies are often employed to elucidate reaction mechanisms, calculate activation energies, and understand the thermodynamics of their reactions. Such studies could, in principle, be applied to this compound to map out its reaction pathways, predict its reactivity with various nucleophiles, and analyze the electronic factors governing its chemical behavior. However, specific findings from such studies on this compound are not currently documented in scientific databases.

Molecular Dynamics Simulations of Intermolecular Interactions

Similarly, there is a lack of specific research articles that report on the use of Molecular Dynamics (MD) simulations to study the intermolecular interactions of this compound. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a detailed view of how molecules interact with each other in different environments, such as in solution or in the solid state.

Predictive Modeling of Stereoselectivity in Reactions Involving this compound

Predictive modeling, often employing computational and machine learning techniques, is a growing field in chemistry aimed at forecasting the outcomes of chemical reactions, including stereoselectivity. While there are general models and computational approaches for predicting the stereochemical course of reactions, there are no specific predictive models detailed in the literature that have been developed or validated for reactions involving this compound.

The development of such a model would likely involve generating a dataset of reactions with this isocyanate, calculating various molecular descriptors for the reactants and catalysts using computational methods, and then applying machine learning algorithms to identify the key factors that control the stereoselective outcome. This would be a significant research undertaking that, to date, has not been published. The inherent chirality of this compound makes it an interesting candidate for such studies, as its stereocenter can influence the stereochemistry of its reaction products. However, without dedicated computational studies, predictions regarding its behavior in stereoselective reactions remain speculative.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a demand for safer and more environmentally benign alternatives. rsc.orgnih.gov Research is increasingly focused on developing innovative and sustainable methods that emphasize safety, efficiency, and selectivity. rsc.orgresearchgate.net

A primary challenge is the replacement of the phosgene route. rsc.orgresearchgate.net Catalyzed carbonylation of nitroaromatic compounds represents a promising alternative, offering a more environmentally friendly pathway. researchgate.net Another significant area of development is the use of the Curtius rearrangement of acyl azides, which is considered one of the cleanest and highest-yielding methods. google.com However, safety concerns related to the acyl azide (B81097) intermediate have historically limited its large-scale application. google.com

Table 1: Comparison of Synthetic Routes for Isocyanates

| Method | Advantages | Disadvantages | Sustainability Focus |

|---|---|---|---|

| Phosgenation | Well-established, high yield | Highly toxic phosgene, corrosive HCl byproduct rsc.org | Replacement with greener alternatives |

| Reductive Carbonylation | Phosgene-free, environmentally benign researchgate.net | Often requires high pressure/temperature, catalyst recycling can be challenging nih.govuniversiteitleiden.nl | Development of more active and recyclable catalysts |

| Curtius Rearrangement | Clean, high-yielding, inexpensive reagents google.com | Potentially explosive acyl azide intermediate google.com | Integration with flow chemistry for enhanced safety |

| Microwave-Assisted Synthesis | Rapid, efficient, improved yields beilstein-journals.org | Scalability can be a challenge | Energy efficiency, reduced reaction times |

Exploration of Novel Catalytic Transformations

Beyond its role in derivatization, the unique stereochemistry of (R)-(-)-1-Indanyl isocyanate makes it a candidate for novel catalytic applications. Isocyanates are versatile reagents in organic synthesis, participating in a wide range of transformations. nih.gov The development of new catalytic systems that can leverage the chirality of isocyanate reagents is an active area of research.

Recent advancements have shown that transition metals can catalyze novel reactions involving isocyanates. For instance, cobalt(III)-catalyzed C-H bond amidation provides a direct method for creating amide bonds from arenes and isocyanates, demonstrating broad functional group compatibility. nih.gov The application of such catalytic C-H functionalization strategies using chiral isocyanates like this compound could open pathways to new asymmetric transformations.

Furthermore, the use of enantiomerically pure isocyanides (a related class of compounds) in multicomponent reactions can induce diastereoselection, controlling the stereochemical outcome of the reaction. researchgate.net This principle suggests that this compound could be employed as a chiral auxiliary or reactant in complex, multi-component reactions to synthesize structurally diverse and stereochemically defined molecules. Future research will likely investigate its potential in asymmetric catalysis, either as a ligand precursor or as a direct participant in stereoselective bond-forming reactions. beilstein-journals.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical processes into automated and continuous flow platforms offers significant advantages in terms of safety, scalability, and reproducibility. rsc.org For isocyanates, which can be hazardous, these technologies are particularly relevant. rsc.orgrsc.org Flow chemistry enables the synthesis, purification, and in-line reaction of isocyanates, avoiding the need to isolate and store potentially unstable or toxic intermediates. rsc.orgrsc.org

The Curtius rearrangement, a key phosgene-free route to isocyanates, has been successfully adapted to flow systems, mitigating the safety risks associated with the acyl azide intermediate and allowing for a scalable process. google.comacs.org This "make-and-use" strategy is highly desirable for industrial applications. rsc.org By implementing a continuous flow setup, the synthesis of this compound could be streamlined, ensuring higher safety standards and process efficiency. researchgate.net

Automated platforms can precisely control reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. chemrxiv.org Future work will focus on developing a fully automated, multi-step flow process for this compound. This would involve the initial synthesis from a suitable precursor, followed by in-line purification and immediate use in subsequent reactions, such as derivatization or catalytic transformations. Such integrated systems would not only enhance safety and efficiency but also facilitate high-throughput screening of its applications in drug discovery and materials science. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acyl azide |

| Phenyl isocyanate |

| Methylene (B1212753) diphenyl diisocyanate (MDI) |

| Toluene diisocyanate (TDI) |

| Hexamethylene-diisocyanate (HDI) |

| Isophorone diisocyanate (IPDI) |

| Aniline |

| Methylene diphenyl diamine (MDA) |

| Phosgene |

| Carbon monoxide |

| Dimethyl carbonate |

| Urea (B33335) |

| Zinc acetate |

Q & A

Q. What are the recommended synthetic pathways for (R)-(-)-1-indanyl isocyanate, and how can enantiomeric purity be validated?

The synthesis typically involves the reaction of (R)-(-)-1-indanol with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Critical parameters include temperature control (<5°C to minimize side reactions) and inert atmosphere (N₂/Ar) to prevent hydrolysis. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak® IA column) or polarimetry, with cross-validation using H-NMR spectroscopy in the presence of chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Confirm the presence of the isocyanate group (N=C=O asymmetric stretch at ~2270 cm⁻¹).

- H/C-NMR : Assign stereochemistry via coupling constants (e.g., indane ring protons) and quaternary carbon signals.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns.

- Elemental Analysis : Ensure purity (>98%) by matching calculated vs. experimental C/H/N ratios.

Note: Baseline subtraction and solvent suppression are critical for accurate interpretation .

Q. How can this compound be safely handled in laboratory settings?

- Storage : Under dry inert gas (Ar) at -20°C in amber vials to prevent moisture ingress and photodegradation.

- Reaction Quenching : Use dry ethanol or amine scrubbers (e.g., triethylamine) to neutralize residual isocyanate.

- Exposure Monitoring : Air sampling coupled with HPLC-UV analysis (LOD: 0.02 µg) ensures workplace safety .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical integrity of this compound in urethane/urea bond formation?

The isocyanate group’s electrophilicity makes it prone to racemization under basic or high-temperature conditions. For urethane formation:

- Catalyst Choice : Use tin-free catalysts (e.g., DBU) to minimize stereochemical scrambling.

- Solvent Selection : Non-polar solvents (toluene) reduce nucleophilic interference compared to THF.

- Kinetic Monitoring : In situ IR tracks reaction progress; deviations in enantiomeric excess (ee) >5% necessitate process optimization .

Q. What strategies resolve contradictions in kinetic data during this compound polymerization?

Discrepancies in rate constants (e.g., Arrhenius plot deviations) often arise from:

- Impurity Effects : Trace moisture accelerates hydrolysis, skewing apparent kinetics. Use Karl Fischer titration to quantify H₂O content.

- Thermal Gradients : Ensure uniform heating (e.g., microwave-assisted reactors) to avoid localized hotspots.

- Data Normalization : Apply multivariate analysis (PCA or PLS) to decouple competing pathways (e.g., cyclotrimerization vs. linear chain growth) .

Q. How can computational methods predict the reactivity of this compound in novel copolymer systems?

- DFT Calculations : Model transition states for isocyanate-alcohol reactions (e.g., activation energy barriers).

- MD Simulations : Assess steric effects of the indane moiety on diffusion-limited reactions.

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with copolymer glass transition temperatures (Tg). Validate predictions via DSC and GPC .

Q. What advanced analytical approaches differentiate this compound from its degradation products?

- LC-MS/MS : Detect trace urea derivatives (e.g., m/z 280.1 for hydrolyzed product).

- TGA-FTIR : Monitor thermal decomposition (onset ~200°C) and volatile byproducts.

- XPS : Identify surface oxidation (N 1s binding energy shifts from 399.5 eV to 401.2 eV for urea species) .

Methodological Guidelines

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Protocol Documentation : Detail catalyst loading (±0.5 mol%), solvent drying methods (molecular sieves vs. distillation), and mixing rates.

- Control Experiments : Include racemic controls and blanks to identify side reactions.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw spectral/data files in supplemental materials .

Q. What peer-review criteria are critical for publishing studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.